molecular formula C19H34Cl2N4O8 B15136740 p-NH2-Bn-NOTA (hydrochloride hydrate)

p-NH2-Bn-NOTA (hydrochloride hydrate)

Cat. No.: B15136740
M. Wt: 517.4 g/mol
InChI Key: ZLBKFVDKOYHTFG-FXAGWRDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

p-NH2-Bn-NOTA undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for hydrolysis and acidolysis . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include the final p-NH2-Bn-NOTA compound and its intermediates, which are crucial for further applications in scientific research and medicine .

Scientific Research Applications

Properties

Molecular Formula

C19H34Cl2N4O8

Molecular Weight

517.4 g/mol

IUPAC Name

2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;dihydrate;dihydrochloride

InChI

InChI=1S/C19H28N4O6.2ClH.2H2O/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29;;;;/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29);2*1H;2*1H2/t16-;;;;/m0..../s1

InChI Key

ZLBKFVDKOYHTFG-FXAGWRDUSA-N

Isomeric SMILES

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl

Origin of Product

United States

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